molecular formula C33H63ClO4 B13861823 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione

14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione

Cat. No.: B13861823
M. Wt: 559.3 g/mol
InChI Key: OZRKBMSOUDZYNB-UHFFFAOYSA-N
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Description

14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and multiple hydroxyl and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione typically involves multiple steps, starting with the preparation of the base hydrocarbon chain. The chloromethyl group is introduced through a chloromethylation reaction, often using paraformaldehyde and hydrochloric acid as reagents . The hydroxyl and keto groups are then introduced through subsequent oxidation and reduction reactions, using reagents such as potassium permanganate and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zinc chloride or aluminum chloride may be used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione involves its interaction with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Properties

Molecular Formula

C33H63ClO4

Molecular Weight

559.3 g/mol

IUPAC Name

14-(chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione

InChI

InChI=1S/C33H63ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-31(35)30(29-34)33(37,38)32(36)28-26-24-22-19-12-10-8-6-4-2/h30,37-38H,3-29H2,1-2H3

InChI Key

OZRKBMSOUDZYNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCC)(O)O

Origin of Product

United States

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